molecular formula C40H40N12Na4O16S4 B1143898 Fluorescent brightener 24 CAS No. 12768-91-1

Fluorescent brightener 24

Cat. No.: B1143898
CAS No.: 12768-91-1
M. Wt: 1165.0 g/mol
InChI Key: FUFMEQTUGKXEQF-UHFFFAOYSA-J
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Description

Fluorescent brightener 24 is a useful research compound. Its molecular formula is C40H40N12Na4O16S4 and its molecular weight is 1165.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spore Germination Enhancement : Brighteners, including fluorescent brighteners, have been found to increase spore germination in various fungal species. This was initially discovered in studies with Penicillium chrysogenum and later extended to other species (Darken & Swift, 1964).

  • Photoinitiators in Polymerization : Fluorescent brighteners like triazinylstilbene (close to fluorescent brightener 24) have been successfully used as photoinitiators for polymerization under LED light. These brighteners, in combination with diaryliodonium salt, can initiate polymerizations of acrylates and overcome oxygen inhibition (Zuo et al., 2016).

  • Intracellular Fluorescence Studies : The development of highly fluorescent indicators, which combine a tetracarboxylate chelating site with stilbene chromophores, has greatly improved the study of cytosolic free Ca2+ and other intracellular processes (Grynkiewicz et al., 1985).

  • Melatonin Suppression in Humans : Research on the potency of fluorescent light, including those emitted by fluorescent brighteners, for melatonin suppression in humans has been conducted. This could have implications for circadian and sleep regulation (Brainard et al., 2015).

  • Photobleaching and Photoactivation in Cell Biology : Fluorescent proteins, which can be tagged with brighteners, are used in photobleaching and photoactivation techniques to track protein behavior in living cells. This has revealed new aspects of protein dynamics (Lippincott-Schwartz et al., 2003).

Mechanism of Action

Target of Action

Fluorescent brightener 24, also known as Fungiqual, is a fluorescent brightening agent of a stilbene type . Its primary targets are materials such as textiles, paper, and plastics where it is used to enhance their appearance by increasing their perceived brightness and whiteness .

Mode of Action

This compound works via a fluorescent mechanism. It absorbs light in the ultraviolet (UV) spectrum and re-emits light in the blue region of the visible spectrum . This process is achieved through the compound’s organic molecules that possess a conjugated system of double bonds, allowing them to absorb UV light . Once the optical brighteners absorb UV light energy, they enter an excited state. To return to a lower energy state, the molecules release the absorbed energy in the form of visible light, specifically, they emit blue light .

Biochemical Pathways

The biochemical pathway of this compound primarily involves the absorption of UV light and the emission of blue lightInstead, it is a physical-chemical process that involves the transfer of energy from UV light to visible light .

Result of Action

The result of the action of this compound is the enhancement of the perceived whiteness and brightness of materials. The compound achieves this by absorbing UV light and re-emitting it as blue light, which enhances the perceived whiteness and brightness of the material . This results in an overall increase in the intensity of blue light, creating the perception of whiter and brighter colors to the human eye .

Action Environment

The action of this compound can be influenced by environmental factors such as light exposure and the type of material it is applied to. The compound requires exposure to UV light to absorb and re-emit light in the blue region of the visible spectrum . Furthermore, the compound’s effectiveness can vary depending on the type of material it is applied to, with some materials showing a more pronounced brightening effect than others . It is also worth noting that fluorescent brighteners are designed to remain on fabrics even after repeated washes .

Safety and Hazards

Fluorescent brightener 24 is moderately toxic by ingestion, intraperitoneal, subcutaneous, and intravenous routes. It is a skin and eye irritant. When heated to decomposition, it emits very toxic fumes of SOx, Na2O, and NOx .

Future Directions

The global demand for Fluorescent brightening agents is expected to reach a market valuation of US$ 0.5 Billion by the end of the year 2023, accelerating at a CAGR of 9.5% over the forecast period (2023 to 2033) .

Biochemical Analysis

Biochemical Properties

Fluorescent Brightener 24, as a stilbene type fluorescent brightening agent, plays a role in biochemical reactions, particularly in the interaction with light. It absorbs radiation of high energy and re-emits this radiation as lower energy radiation, i.e., of longer wavelength . The difference in energy is transformed into kinetic energy

Cellular Effects

For instance, some studies have shown that fluorescent brighteners can affect the growth, locomotion, and reproduction of Caenorhabditis elegans .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the absorption and emission of light. It absorbs high-energy radiation and re-emits it as lower-energy radiation This process is crucial for its function as a brightening agent

Dosage Effects in Animal Models

Some studies have shown that fluorescent brighteners can have noticeable effects on the inhibition of growth, locomotion, and reproduction of Caenorhabditis elegans

Properties

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFMEQTUGKXEQF-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N12Na4O16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1165.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Fungiqual binds to chitin and certain glucans present in the cell walls of fungi [, , ]. This binding results in a bright fluorescence under ultraviolet (UV) light, allowing for easy visualization of fungal structures against a dark background [, , ].

A: Yes, Fungiqual has been shown to detect both yeast and mycelial forms of fungi []. It can be used on various samples including stool, intestinal fluid, biopsy specimens, and even tissue sections [, , ].

ANone: Fungiqual staining offers several advantages over conventional methods like the chromotrope trichrome stain:

  • Speed: Fungiqual staining is rapid, often taking less than 30 minutes [].
  • Sensitivity: It demonstrates high sensitivity in detecting fungal spores, even in challenging samples like archival paraffin sections [, ].
  • Versatility: Fungiqual can be used on a variety of sample types, including those previously stained with other methods [].

ANone: While Fungiqual is a powerful tool, it's important to consider its limitations:

  • Specificity: Fungiqual stains chitin and certain glucans, which are not exclusive to fungi. It can also stain some debris, although differentiating this from fungal structures is usually straightforward [].
  • Fixation Sensitivity: Certain fixatives, like sodium acetate-acetic acid, polyvinyl acetate, and ethanol, can reduce the effectiveness of Fungiqual staining compared to formalin or Bouin's fixative [].

A: Fungiqual fluorescence can be quantitatively measured using specialized instruments like the Fluorescence Concentration Analyzer (FCA) []. This allows researchers to estimate fungal mass, which is particularly useful for studying fungal growth and response to antifungal agents [].

  1. Pope, L. M., & Lloyd, D. (1984). New fluorescence assay for the quantitation of fungi. Journal of Clinical Microbiology, 20(4), 603–609.
  2. Weber, R., Bryan, R. T., Owen, R. L., Wilcox, C. M., Gorelkin, L., & Visvesvara, G. S. (1992). Fluorescence techniques for diagnosing intestinal microsporidiosis in stool, enteric fluid, and biopsy specimens from acquired immunodeficiency syndrome patients with chronic diarrhea. Journal of Clinical Microbiology, 30(12), 3203–3208.
  3. Segal, E. (1998). Clinical-mycologic diagnosis of oral yeast infections. European Journal of Clinical Microbiology & Infectious Diseases, 17(1), 14–17.
  4. Schwartz, D. A., Lemos, L. B., Turner, J. A., & Loman, L. (2001). Comparison of staining methods and a nested PCR assay to detect Histoplasma capsulatum in tissue sections. American Journal of Clinical Pathology, 115(1), 131–135.

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